1,4-Dihydroxy-3-methylbutan-2-one

Description

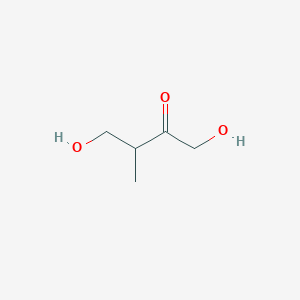

1,4-Dihydroxy-3-methylbutan-2-one (C₅H₁₀O₃) is a branched-chain ketodiol with a molecular mass of 118.13 g/mol and a monoisotopic mass of 118.063 . Its structure features a ketone group at position 2, hydroxyl groups at positions 1 and 4, and a methyl substituent at position 3 (Figure 1). The compound lacks defined stereocenters, suggesting conformational flexibility in its interactions. It is registered under CAS 62946-58-1 and ChemSpider ID 57498227, with applications hypothesized in organic synthesis and biochemical pathways due to its polar functional groups .

Properties

CAS No. |

62946-58-1 |

|---|---|

Molecular Formula |

C5H10O3 |

Molecular Weight |

118.13 g/mol |

IUPAC Name |

1,4-dihydroxy-3-methylbutan-2-one |

InChI |

InChI=1S/C5H10O3/c1-4(2-6)5(8)3-7/h4,6-7H,2-3H2,1H3 |

InChI Key |

PLVCXNLHUHTLCR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CO)C(=O)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dihydroxy-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the hydroxylation of 3-methylbutan-2-one using suitable oxidizing agents. Another method includes the reaction of 3-methylbut-1-ene with water in the presence of dilute sulfuric acid, following Markovnikov’s rule .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dihydroxy-3-methylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions, forming esters or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like acetic anhydride or alkyl halides.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Esters or ethers.

Scientific Research Applications

1,4-Dihydroxy-3-methylbutan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fine chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1,4-Dihydroxy-3-methylbutan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and ketone moiety allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can modulate enzyme activity and influence biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 1,4-Dihydroxy-3-methylbutan-2-one and selected analogs:

Key Findings from Comparative Studies

Size and Polarity :

- The target compound’s low molecular mass (118.13 g/mol) and hydroxyl groups confer higher polarity and solubility in aqueous media compared to the aromatic analogs (e.g., 294–296 g/mol), which exhibit lipophilicity due to aromatic rings .

Reactivity and Stability :

- The absence of stereocenters in this compound contrasts with the stereoisomeric (Z)- and (E)-bis(4-methoxyphenyl) derivatives, which show distinct mass spectral fragmentation patterns (e.g., dominant [M-C₁₂H₁₅O]+ fragment at m/z 121 in both isomers) . This suggests differences in stability under analytical conditions.

Functional Group Influence :

- The diketone in 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione enables chelation and coordination chemistry, unlike the single ketone in this compound, which may limit its metal-binding capacity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.